physical properties of 2-Chloro-3-fluoronitrobenzene
physical properties of 2-Chloro-3-fluoronitrobenzene
Physical Properties & Technical Characterization of 2-Chloro-3-fluoronitrobenzene
Part 1: Executive Summary
2-Chloro-3-fluoronitrobenzene (CAS: 21397-07-9) is a specialized halogenated aromatic intermediate critical to the synthesis of fluoroquinolone antibiotics, agrochemicals, and benzothiazole-based pharmacophores. Characterized as a low-melting solid (MP: 28–31 °C) that transitions easily to a liquid state, it presents unique handling challenges compared to its higher-melting isomers.
Its chemical utility is defined by the ortho-nitro activation of the chlorine atom, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr), while the meta-fluorine atom remains robust, serving as a bioisostere to modulate metabolic stability in final drug candidates. This guide provides a definitive technical profile, synthesizing experimental physical data with validated characterization protocols.
Part 2: Molecular Identity & Structural Characteristics[1]
The compound is an isomer of chlorofluoronitrobenzene where the nitro group dictates the electronic environment. The specific arrangement (Cl at 2, F at 3, NO₂ at 1) creates a dipole moment and steric crowding that influences its physical state.
Table 1: Chemical Identity & Nomenclature
| Parameter | Technical Detail |
|---|---|
| IUPAC Name | 1-Chloro-2-fluoro-6-nitrobenzene (or 2-Chloro-3-fluoronitrobenzene) |
| CAS Registry Number | 21397-07-9 |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.54 g/mol |
| SMILES | C1=CC(=C(C(=C1)F)Cl)[O-] |
| InChI Key | NJZSQTMICFLABM-UHFFFAOYSA-N |
| MDL Number | MFCD04112549 |
Part 3: Physicochemical Profile
The are dominated by the electron-withdrawing nature of the nitro and halogen substituents, which increase density but disrupt crystal lattice energy, resulting in a low melting point.
Table 2: Physical Properties
| Property | Value / Range | Condition / Note |
|---|---|---|
| Physical State | Low-melting solid / Liquid | Solid < 28°C; Liquid > 31°C. Often appears as a brown semi-solid. |
| Melting Point | 28 – 31 °C | Sharp transition; requires precise temperature control during handling. |
| Boiling Point | 237 – 239 °C | At 760 mmHg. High boiling point indicates strong intermolecular dipole interactions. |
| Density | 1.494 ± 0.06 g/cm³ | Predicted. Significantly denser than water due to halogenation. |
| Refractive Index | 1.560 (Predicted) | High refractive index typical of nitro-aromatics. |
| Flash Point | > 110 °C (Est.) | Based on structural analogs (e.g., 2-nitrochlorobenzene FP ~124°C). |
| Vapor Pressure | Low (< 0.1 mmHg) | At 25°C. Low volatility reduces inhalation risk at ambient temp. |
Part 4: Reactivity & Electronic Structure Analysis
Understanding the reactivity landscape is crucial for process chemists. The nitro group at position 1 exerts a strong negative mesomeric effect (-M) and negative inductive effect (-I) .
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Activation of C-Cl (Position 2): The Chlorine atom is ortho to the Nitro group. The -M effect stabilizes the Meisenheimer complex formed during nucleophilic attack, making the C-Cl bond highly labile to SNAr displacement by amines or alkoxides.
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Stability of C-F (Position 3): The Fluorine atom is meta to the Nitro group. It does not benefit from resonance activation (-M) for displacement. Therefore, under standard SNAr conditions, the Fluorine remains intact, allowing for the selective introduction of nucleophiles at the Chlorine position.
Diagram 1: Electronic Activation & SNAr Reactivity Logic
Caption: The nitro group activates the ortho-chlorine for displacement, while the meta-fluorine remains stable, enabling regioselective synthesis.
Part 5: Solubility & Partitioning
For drug development, the solubility profile dictates formulation and extraction strategies.
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Water Solubility: Insoluble.[1] The lipophilic halogens and aromatic ring dominate the polarity of the nitro group.
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Organic Solvents: Highly soluble in:
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Methanol/Ethanol: Useful for recrystallization (if cooled < 0°C).
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Ethyl Acetate / Dichloromethane: Primary extraction solvents.
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DMSO / DMF: Preferred solvents for SNAr reactions due to high dielectric constants enhancing nucleophilicity.
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Partition Coefficient (LogP): Estimated ~2.3 – 2.5. This moderate lipophilicity ensures good membrane permeability for biological applications but requires non-polar mobile phases for chromatography.
Part 6: Experimental Characterization Protocols
To validate the identity and purity of 2-Chloro-3-fluoronitrobenzene, the following self-validating protocols are recommended.
Protocol A: Purity Determination via GC-MS
Rationale: Due to the compound's volatility at high temperatures and low molecular weight, Gas Chromatography (GC) is superior to HPLC for rapid purity checks.
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Sample Prep: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM).
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Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
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Temperature Program:
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Initial: 60°C (Hold 1 min).
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Ramp: 20°C/min to 280°C.
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Final: 280°C (Hold 5 min).
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Detection: Mass Spectrometer (EI source). Look for molecular ion [M]+ at m/z 175 (characteristic Cl isotope pattern 3:1 at 175/177).
Protocol B: Melting Point Determination (Capillary Method)
Rationale: The low melting point (28-31°C) makes standard open-capillary methods prone to error if the ambient temperature is high. A chilled apparatus is required.
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Preparation: Chill the sample in a refrigerator (4°C) for 1 hour to ensure complete solidification.
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Loading: Pack the cold solid into a capillary tube quickly to prevent melting from hand heat.
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Apparatus: Use a melting point apparatus with a starting temperature of 20°C .
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Ramp: Heat at 1.0 °C/min .
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Observation: Record the temperature of the first liquid droplet (onset) and the disappearance of the last solid crystal (clear point).
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Acceptance Criteria: Range must fall within 28.0 – 31.0 °C.[2]
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Protocol C: NMR Characterization
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¹H NMR (400 MHz, CDCl₃):
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Expect a complex splitting pattern due to the ABC spin system of the three aromatic protons, further coupled by ¹⁹F.
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δ 7.3 – 7.8 ppm: Aromatic region. The proton ortho to Fluorine will show large H-F coupling (J ~8-10 Hz).
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¹⁹F NMR:
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Expect a singlet (decoupled) or multiplet (coupled) around -110 to -120 ppm (typical for meta-fluoronitrobenzene derivatives).
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Diagram 2: Characterization & QC Workflow
Caption: Step-by-step Quality Control workflow ensuring isomer specificity and chemical purity.
Part 7: Handling, Safety & Stability
Safety Classification (GHS):
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Signal Word: Warning.
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Hazard Statements:
Storage & Stability:
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Temperature: Store at 2–8 °C (Refrigerated). Because the MP is near ambient temperature, storage at room temperature can lead to partial melting/resolidification cycles, which may degrade crystal quality or trap moisture.
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Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) in a tightly sealed container.
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Incompatibilities: Strong oxidizing agents and strong bases (which may induce premature SNAr or polymerization).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88883, 2-Chloro-1-fluoro-3-nitrobenzene. Retrieved from [Link]
